molecular formula C17H15F3N2O4 B2796665 2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide CAS No. 1172265-29-0

2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Cat. No.: B2796665
CAS No.: 1172265-29-0
M. Wt: 368.312
InChI Key: FYIVVCAIPVOSLJ-UHFFFAOYSA-N
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Description

The compound “2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a nitro group, a trifluoromethyl group, and a phenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals, and it’s known to significantly affect the physical and chemical properties of the compounds it’s part of .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly affect the polarity, lipophilicity, and metabolic stability of compounds .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability and identify degradation products of nitisinone, a compound with similar complexity. This research underscores the importance of understanding stability and degradation pathways in developing medical applications of complex organic compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Environmental Fate and Behavior of Parabens

Research by Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments. While parabens differ structurally from the specified compound, this review provides insight into how similar compounds might behave in the environment and their potential effects, highlighting the relevance of environmental impact studies for chemical compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Non-oxidizing Biocides in Reverse Osmosis Systems

Da-Silva-Correa et al. (2022) explored the application of non-oxidizing biocides to prevent biofouling in reverse osmosis polyamide membrane systems, including their antimicrobial efficiency and safety. This research highlights the importance of chemical compounds in water treatment technologies, possibly relevant to the applications of complex benzamides in similar contexts (Da-Silva-Correa, Smith, Thibodeau, Welsh, & Buckley, 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many trifluoromethyl-containing compounds are used in medicine due to their unique physicochemical properties .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicine or agriculture, given the known utility of trifluoromethyl-containing compounds in these areas .

Properties

IUPAC Name

2-methyl-3-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c1-11-14(6-3-7-15(11)22(24)25)16(23)21-8-9-26-13-5-2-4-12(10-13)17(18,19)20/h2-7,10H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIVVCAIPVOSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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